molecular formula C8H12Br2N2O2 B14371716 1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione CAS No. 90085-79-3

1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione

Cat. No.: B14371716
CAS No.: 90085-79-3
M. Wt: 328.00 g/mol
InChI Key: IQAPCNSHHUARDU-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione is an organic compound with the molecular formula C8H12Br2N2O2. It is a derivative of imidazolidinedione, characterized by the presence of two bromine atoms and an isobutyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione can be synthesized through the bromination of 5-isobutyl-5-methyl-2,4-imidazolidinedione. The reaction typically involves the addition of bromine to the imidazolidinedione compound under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid, and at a temperature range of 0-25°C to ensure the selective bromination of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted imidazolidinedione derivatives.

    Oxidation Reactions: Formation of oxidized imidazolidinedione derivatives with functional groups like hydroxyl or carbonyl.

    Reduction Reactions: Formation of debrominated imidazolidinedione derivatives.

Scientific Research Applications

1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione involves the release of bromine atoms, which can act as electrophiles in various chemical reactions. The bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the isobutyl and methyl groups, which can affect the compound’s steric and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but with two methyl groups instead of an isobutyl and a methyl group.

    1,3-Dichloro-5,5-dimethylhydantoin: Contains chlorine atoms instead of bromine atoms.

    5,5-Dimethylhydantoin: Lacks the bromine atoms and the isobutyl group.

Uniqueness

The combination of these functional groups allows for specific chemical transformations and applications in various fields .

Properties

CAS No.

90085-79-3

Molecular Formula

C8H12Br2N2O2

Molecular Weight

328.00 g/mol

IUPAC Name

1,3-dibromo-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione

InChI

InChI=1S/C8H12Br2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3

InChI Key

IQAPCNSHHUARDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)N(C(=O)N1Br)Br)C

Origin of Product

United States

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